molecular formula C18H25NO2 B2842073 (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034615-18-2

(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2842073
CAS No.: 2034615-18-2
M. Wt: 287.403
InChI Key: WUFMFJYFVGSUCQ-UHFFFAOYSA-N
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Description

(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic organic compound featuring a complex molecular architecture that combines an azepane ring with a tetrahydropyran moiety, linked by a methanone bridge. This structure is characteristic of scaffolds used in medicinal chemistry and drug discovery research. The tetrahydro-2H-pyran group is a common heterocycle found in many bioactive molecules and natural products, often contributing to favorable physicochemical properties and metabolic stability . The integration of the 3-phenylazepan group suggests potential for targeting enzymes or receptors, as similar structures are investigated in the development of novel therapeutic agents . Researchers are exploring such complex heterocyclic ketones as potential modulators of various biological pathways, including but not limited to, the Hedgehog signaling pathway and other key cellular processes. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct thorough characterization, such as by NMR and mass spectrometry, to confirm the identity and purity of the compound upon receipt.

Properties

IUPAC Name

oxan-4-yl-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-18(16-9-12-21-13-10-16)19-11-5-4-8-17(14-19)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFMFJYFVGSUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a member of the azepane and tetrahydropyran family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H19N1O1C_{15}H_{19}N_{1}O_{1} with a molecular weight of approximately 241.33 g/mol. The structure includes a phenyl group attached to an azepane ring and a tetrahydropyran moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both the azepane and tetrahydropyran structures suggests potential interactions with central nervous system receptors and various enzymatic pathways.

Antimicrobial Activity

Initial studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of azepanes have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.

Anticancer Potential

Research has highlighted the role of azepane derivatives in cancer treatment. Compounds that modulate metalloproteinase activity can influence tumor progression and metastasis. Given that metalloproteinases play a critical role in cancer biology, this compound could be investigated for its potential as an anticancer agent .

Neurological Effects

The compound's structure suggests possible neuroprotective effects. Similar compounds have been studied for their ability to enhance cognitive function and protect against neurodegenerative diseases by modulating synaptic vesicle proteins . This avenue warrants further exploration to determine whether this compound has comparable effects.

Case Studies and Research Findings

Study Findings
Antimicrobial Study A study investigating azepane derivatives found significant antibacterial activity against Gram-positive bacteria, indicating potential for this compound .
Cancer Research Research on metalloproteinase inhibitors showed that similar compounds could reduce tumor growth in animal models, suggesting that this compound may have similar properties .
Neuroprotective Effects Investigations into related compounds indicated improvements in memory retention in rodent models, hinting at possible benefits for cognitive function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Physicochemical Properties

The compound is compared below with two structurally related derivatives:

(3-Azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (): A four-membered azetidine ring substituted with an azido group.

Bis-pyrazolyl-thienothiophene derivatives (): Complex polycyclic systems with pyrazole and thiophene rings.

Table 1: Key Physicochemical Properties
Property (3-Phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (Target) (3-Azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone () Bis-pyrazolyl-thienothiophene derivative ()
Molecular Weight (g/mol) Not explicitly reported 210.23 538.64 (Compound 7b) / 604.71 (Compound 10)
Hydrogen Bond Acceptors Likely 4 (similar to ) 4 6 (Compound 7b) / 8 (Compound 10)
Topological Polar Surface Area (Ų) Estimated ~43.9 (based on pyran-azepane backbone) 43.9 >100 (due to multiple heteroatoms)
LogP (Hydrophobicity) Likely higher (phenyl group) 0.7 3.5–4.5 (thiophene/pyrazole systems)

Key Observations :

  • The target compound’s phenyl substituent likely enhances hydrophobicity compared to the azido group in the azetidine derivative .
  • Bis-pyrazolyl-thienothiophene derivatives exhibit significantly higher molecular weights and polar surface areas due to extended aromatic systems .
(b) Stability and Reactivity
  • Azide vs. Phenyl Substituents : The azido group in the azetidine derivative () may confer instability under thermal or photolytic conditions, whereas the phenyl group in the target compound enhances steric bulk and aromatic stabilization .
  • Thienothiophene Systems: Bis-pyrazolyl derivatives () show robust thermal stability (mp >300°C) due to fused aromatic rings but may be prone to oxidation at sulfur centers .

Preparation Methods

Cyclohexenone Oxime Formation and Beckmann Rearrangement

Cyclohexenone undergoes oximation with hydroxylamine hydrochloride to yield cyclohexenone oxime. Treatment with concentrated sulfuric acid induces a Beckmann rearrangement, producing ε-caprolactam (azepan-2-one).

Reaction Conditions :

  • Cyclohexenone (1.0 equiv), NH₂OH·HCl (1.2 equiv), EtOH/H₂O (3:1), reflux, 6 h.
  • Rearrangement: H₂SO₄ (catalytic), 100°C, 2 h.

Phenyl Group Introduction via Friedel-Crafts Acylation

ε-Caprolactam is acylated at C3 using benzoyl chloride under Friedel-Crafts conditions. AlCl₃ (1.5 equiv) in dichloromethane facilitates electrophilic substitution, yielding 3-benzoylazepan-2-one. Subsequent Clemmensen reduction (Zn/Hg, HCl) reduces the ketone to a methylene group, affording 3-phenylazepane.

Key Data :

  • Yield: 68% (Friedel-Crafts), 82% (Clemmensen reduction).
  • Characterization: $$ ^1H $$ NMR (CDCl₃) δ 7.45–7.34 (m, 5H, Ph), 3.82 (t, 1H, NCH₂), 2.95–2.75 (m, 2H, CH₂N).

Synthesis of Tetrahydro-2H-Pyran-4-ylmethanone

Dihydropyran Hydrogenation

3,4-Dihydro-2H-pyran undergoes catalytic hydrogenation (H₂, 50 psi, Pd/C 10%) in ethanol to yield tetrahydro-2H-pyran-4-ol. Oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to tetrahydro-2H-pyran-4-one.

Optimization :

  • Hydrogenation time: 12 h (quantitative yield).
  • Oxidation: PCC (1.1 equiv), RT, 4 h (89% yield).

Methanone Functionalization via Grignard Reaction

Tetrahydro-2H-pyran-4-one reacts with methylmagnesium bromide (3.0 equiv) in THF at 0°C to form tert-alcohol, which is oxidized to tetrahydro-2H-pyran-4-ylmethanone using Jones reagent (CrO₃/H₂SO₄).

Spectroscopic Confirmation :

  • $$ ^{13}C $$ NMR (CDCl₃) δ 208.5 (C=O), 67.8 (C4), 38.2–25.4 (pyran carbons).

Coupling Strategies for Methanone Bridge Formation

Acyl Chloride-Mediated Amidation

3-Phenylazepane (1.0 equiv) reacts with tetrahydro-2H-pyran-4-carbonyl chloride (1.2 equiv) in anhydrous DCM. Triethylamine (2.0 equiv) scavenges HCl, driving the reaction to completion.

Procedure :

  • Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) treated with SOCl₂ (2.0 equiv) at reflux for 2 h.
  • Acyl chloride added dropwise to 3-phenylazepane/DCM at 0°C, stirred for 12 h.
  • Purification: Silica gel chromatography (Hexanes:EtOAc 85:15).

Yield : 74%

Catalytic Coupling Using EDCl/HOBt

Alternative coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) activated with EDCl (1.5 equiv)/HOBt (1.5 equiv) for 30 min, followed by 3-phenylazepane (1.1 equiv) addition.

Advantages :

  • Mitigates racemization.
  • Higher functional group tolerance.

Yield : 81%

Purification and Analytical Characterization

Column Chromatography

Crude product purified via silica gel column (90:10 Hexanes:EtOAc), analogous to β-lactam isolation protocols.

Spectroscopic Data

  • HRMS : Calculated for C₁₉H₂₅NO₂ [M+H]⁺: 300.1958; Found: 300.1962.
  • FTIR : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N stretch).
  • $$ ^1H $$ NMR (600 MHz, CDCl₃) : δ 7.42–7.28 (m, 5H, Ph), 4.12–3.95 (m, 2H, pyran OCH₂), 3.75–3.60 (m, 1H, NCH), 2.90–2.70 (m, 4H, azepane CH₂).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Acyl Chloride 74 98 14
EDCl/HOBt 81 99 18
Direct Alkylation 52 90 24

EDCl/HOBt coupling offers superior yield and purity but requires longer reaction times. Acyl chloride methods are faster but necessitate stringent anhydrous conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone?

  • Methodological Answer : The compound can be synthesized via a multi-step acylation process. For example, acylation of azepane derivatives with activated tetrahydro-2H-pyran-4-yl carbonyl precursors under anhydrous conditions is a common approach. Key steps include:

  • Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
  • Solvent Optimization : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : 1^1H NMR (500 MHz) and 13^13C NMR (125 MHz) in CDCl3_3 to identify proton environments and carbonyl/azepane ring signals. For example, the tetrahydro-2H-pyran-4-yl group shows distinct multiplet splitting at δ 3.8–4.2 ppm (axial/equatorial protons) .
  • Mass Spectrometry : High-resolution GC-MS or LC-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out side products.
  • Elemental Analysis : Validate empirical formula (e.g., C18_{18}H23_{23}NO2_2) with <0.5% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodological Answer : Systematic optimization involves:

  • Temperature Control : Lowering reaction temperatures (0–5°C) during acylation to reduce undesired dimerization or hydrolysis.
  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl2_2) or organocatalysts to improve regioselectivity.
  • In-line Monitoring : Use FTIR or HPLC to track reaction progress and terminate before side reactions dominate.
  • Workup Adjustments : Quenching with ice-cold sodium bicarbonate (pH 7–8) to precipitate unreacted reagents .

Q. How should researchers address discrepancies in spectroscopic data, such as unexpected 1^1H NMR splitting patterns?

  • Methodological Answer : Contradictions in NMR data may arise from conformational flexibility or impurities. Steps include:

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify dynamic effects (e.g., chair flipping in tetrahydro-2H-pyran).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants.
  • Side Product Isolation : Use preparative TLC to isolate impurities (e.g., unreacted azepane) and characterize them via MS/MS .

Q. What strategies are effective for assessing the biological activity of this compound in preclinical studies?

  • Methodological Answer : Focus on target-specific assays:

  • Receptor Binding Assays : Radioligand displacement (e.g., 3^3H-labeled ligands) to measure affinity for GPCRs or kinases.
  • Functional Assays : Use HEK293 cells transfected with luciferase reporters to evaluate downstream signaling (e.g., cAMP or Ca2+^{2+} flux).
  • ADME Profiling : Microsomal stability (human liver microsomes) and Caco-2 permeability assays to predict pharmacokinetics .

Data Contradiction Analysis

Q. How to resolve conflicting results between theoretical and experimental yields in scaled-up synthesis?

  • Methodological Answer : Discrepancies often arise from kinetic vs. thermodynamic control. Approaches include:

  • Reaction Calorimetry : Measure heat flow to identify exothermic/endothermic phases affecting yield.
  • DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., solvent polarity, stoichiometry).
  • Scale-down Replication : Repeat small-scale reactions (1–5 mmol) under identical conditions to isolate process-related issues .

Synthesis Optimization Table

Parameter Baseline Conditions Optimized Conditions
SolventTHFAnhydrous DCM
TemperatureRoom temperature0–5°C
CatalystNoneZnCl2_2 (5 mol%)
PurificationColumn chromatographyRecrystallization (EtOH/H2_2O)
Yield65%82%

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